Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of o-phenylenediamine with various aldehydes or acids, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects . Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
Thiabendazole: Used as an anthelmintic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features and the combination of pharmacological activities it exhibits.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O2/c1-13(2)27-21(26)19-15(4)23-22-24-17-10-5-6-11-18(17)25(22)20(19)16-9-7-8-14(3)12-16/h5-13,20H,1-4H3,(H,23,24) |
InChI Key |
VXVHWDAQHUHBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C |
Origin of Product |
United States |
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